N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide
Description
N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide (CAS: 1251596-05-0) is a heterocyclic compound with a pyrido-thiadiazine core fused to a pyridine ring. Its molecular formula is C23H24N4O3S (molecular weight: 436.5 g/mol), featuring a 1,2,4-thiadiazine ring sulfonated at the 1-position and substituted with a p-tolyl group at the 4-position. The N-butyl-N-methylacetamide side chain enhances its lipophilicity and bioavailability, making it a candidate for pharmacological studies targeting enzyme modulation, particularly in anticancer and antimicrobial applications .
Properties
IUPAC Name |
N-butyl-N-methyl-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-4-5-13-22(3)19(25)14-23-15-24(17-10-8-16(2)9-11-17)20-18(28(23,26)27)7-6-12-21-20/h6-12H,4-5,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDGJKCCQSDYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CN(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 436.5 g/mol. Its structure includes a pyrido-thiadiazine core that is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1251623-81-0 |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study involving various pyrido-thiadiazine derivatives demonstrated their ability to inhibit the proliferation of cancer cells in vitro. For instance, one derivative showed selective toxicity towards human colon carcinoma cells while sparing normal cells, suggesting a potential for targeted cancer therapies .
Antimicrobial Activity
The incorporation of thiadiazine moieties in compounds has been linked to antimicrobial effects. Similar compounds have demonstrated effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Hypolipidemic Effects
N-butyl derivatives have been studied for their hypolipidemic properties. For example, related compounds have been shown to reduce lipid levels in serum and liver tissues by inhibiting enzymes involved in lipid metabolism. In animal models, administration led to decreased cholesterol absorption from the intestine and increased fecal lipid excretion . This suggests potential applications in managing dyslipidemia.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation and lipid metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, contributing to their cytotoxic effects on tumor cells.
Study 1: Antitumor Efficacy
In vitro studies conducted on a series of pyrido-thiadiazine derivatives revealed that one compound exhibited IC50 values in the low micromolar range against various cancer cell lines including HeLa and MCF-7. The study concluded that modifications on the thiadiazine ring could enhance antitumor activity .
Study 2: Lipid Metabolism
A pharmacological evaluation of related N-butyl derivatives demonstrated significant reductions in triglycerides and cholesterol levels in rodent models. The study highlighted the compound's ability to modulate lipid metabolism through enzyme inhibition .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the pyrido[2,3-e][1,2,4]thiadiazine structure exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. A case study involving human breast cancer cells showed a significant reduction in cell viability when treated with this compound.
Case Study: Breast Cancer Cell Line MCF-7
In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound over 48 hours. The results indicated:
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis via mitochondrial pathways.
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Preliminary studies have shown effectiveness against common agricultural pests. Field trials demonstrated that formulations containing this compound reduced pest populations significantly without harming beneficial insects.
Table 2: Efficacy of this compound on Pest Control
| Pest Species | Reduction in Population (%) | Application Rate (g/ha) | Reference |
|---|---|---|---|
| Aphids | 85% | 200 | |
| Spider Mites | 90% | 150 | |
| Whiteflies | 75% | 250 |
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved tensile strength and thermal resistance.
Table 3: Mechanical Properties of Modified Polymers
Comparison with Similar Compounds
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide (CAS: 1251628-72-4)
- Molecular Formula : C22H22N4O4S (MW: 438.5 g/mol).
- Key Differences : Replaces the N-butyl-N-methyl group with a 4-methoxyphenylacetamide moiety.
- Impact: The methoxy group increases polarity (logP: ~2.8 vs. Pharmacologically, this analog shows weaker anticancer activity (IC50: 12 µM vs. 8 µM for the target compound in HeLa cells) .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Molecular Formula : C18H20N4O5S (MW: 404.4 g/mol).
- Key Differences : Substitutes the pyrido-thiadiazine core with a pyridazinyl-tetrahydrothiophene scaffold.
- Impact : Reduced heterocyclic complexity correlates with lower binding affinity for kinase targets (Ki: 450 nM vs. 220 nM for the target compound) .
Thieno[3,2-d]pyrimidine Analogs
N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide (CAS: 1260996-25-5)
- Molecular Formula : C21H24N4O3S2 (MW: 444.6 g/mol).
- Key Differences: Replaces pyrido-thiadiazine with a thienopyrimidine core and adds a thiophen-2-yl-ethyl group.
- Impact : Exhibits stronger antimicrobial activity (MIC: 2 µg/mL vs. 16 µg/mL for the target compound against S. aureus) but higher cytotoxicity (CC50: 25 µM vs. 50 µM in HEK293 cells) .
Aryl-Substituted Acetamides
N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Molecular Formula : C19H22N4O4S (MW: 402.5 g/mol).
- Key Differences : Incorporates a thiazole-urea motif instead of the thiadiazine core.
- Impact : The urea group enhances hydrogen-bonding interactions, improving selectivity for inflammatory targets (COX-2 IC50: 0.9 µM vs. >10 µM for the target compound) .
Structural and Pharmacological Comparison Table
Critical Analysis of Structure-Activity Relationships (SAR)
Core Heterocycle: Pyrido-thiadiazine derivatives exhibit balanced kinase inhibition and low cytotoxicity compared to thienopyrimidines, which prioritize antimicrobial activity .
Substituent Effects :
- N-alkyl groups : N-butyl-N-methyl enhances metabolic stability (t1/2: 6.2 hours vs. 3.8 hours for N-benzyl analogs) .
- Aryl groups : p-Tolyl improves target binding via hydrophobic interactions, while 4-methoxyphenyl reduces potency due to steric hindrance .
Q & A
Q. Which software tools are recommended for advanced structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
